4-Mercaptobenzene-1,3-Diol

Overview

Description

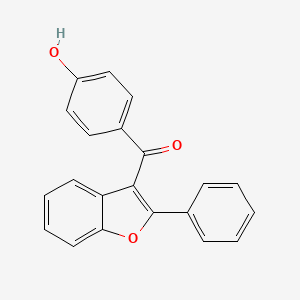

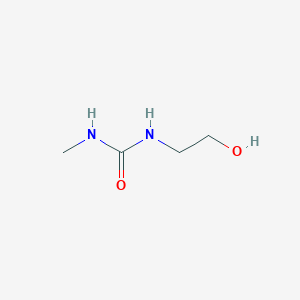

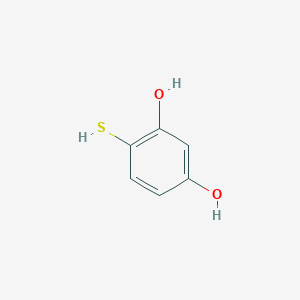

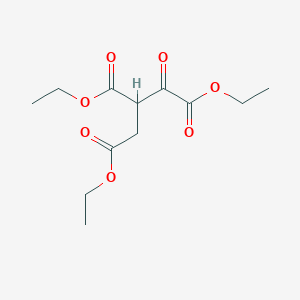

4-Mercaptobenzene-1,3-Diol , also known as 4-Sulfanylbenzene-1,3-diol , is a chemical compound with the molecular formula C₆H₆O₂S . It is a derivative of 1,3-benzenediol (commonly known as resorcinol) in which one of the hydroxyl groups is replaced by a thiol (sulfhydryl) group. The compound has a molar mass of approximately 142.18 g/mol .

Scientific Research Applications

Electrooxidative Synthesis of Polyfunctional Tetrazolic Thioethers

The electrooxidative synthesis of polyfunctional tetrazolic thioethers has been studied using 4-mercaptobenzene-1,3-diol derivatives. This process involves electrochemical oxidation of 1,2- and 1,4-dihydroxybenzenes in the presence of nucleophiles like 1-phenyl-5-mercaptotetrazole, leading to the formation of tetrazolic thioethers. This environmentally friendly method offers high atom economy and is performed under ambient conditions (Khodaei et al., 2008).

Isolation of 4-Hydroxybenzyl-substituted Amino Acid Derivatives

4-Hydroxybenzyl-substituted amino acid derivatives, including some with the 4-hydroxybenzyl unit linked via a thioether bond to 2-hydroxy-3-mercaptopropanoic acid, have been isolated from Gastrodia elata Blume. These compounds are noteworthy as they are the first natural products to display such a linkage, suggesting potential bioactivity and applications in pharmaceutical research (Guo et al., 2015).

Catalytic Applications in Organic Synthesis

Spacer-modified diol-functionalised Merrifield resins have been synthesized and used as supports for catalytic reactions like the Ti(IV)-catalyzed Diels–Alder reaction. The structure and length of the tether in these resins have been shown to significantly influence the catalytic activity, indicating their potential in facilitating and optimizing various organic syntheses (Dyer et al., 2005).

Nanoparticle Electro-deposition on Functionalized Carbon Nanotubes

A novel method for the electro-deposition of platinum nanoparticles on multi-walled carbon nanotubes functionalized with 4-mercaptobenzene has been described. This method leads to the formation of highly dispersed platinum nanoparticles, exhibiting significant electrocatalytic properties and stability, making it a promising approach for applications in fuel cell technology (Shi et al., 2008).

Catalysts for Native Chemical Ligation

The use of 3/4-Mercaptobenzyl sulfonates as aryl thiol catalysts for native chemical ligation (NCL) processes has been examined. These catalysts facilitate NCL at similar rates to 4-mercaptophenyl acetic acid and offer increased polarity and solubility, potentially making them preferred choices for NCL catalysts in various biochemical applications (Cowper et al., 2015).

Mechanism of Action

One notable aspect of 4-Mercaptobenzene-1,3-Diol is its role as a prodrug inhibitor. It is proposed that thioxolone, a related compound, acts as a prodrug. When thioxolone binds to the active site of carbonic anhydrase II (CA II), it undergoes cleavage, resulting in the formation of 4-Mercaptobenzene-1,3-Diol. This process occurs via an intermediate S-(2,4-thiophenyl)hydrogen thiocarbonate .

properties

IUPAC Name |

4-sulfanylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c7-4-1-2-6(9)5(8)3-4/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQIEMOLHJTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502676 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Mercaptobenzene-1,3-Diol | |

CAS RN |

2553-70-0 | |

| Record name | 4-Sulfanylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]pyridine-2-carbonitrile](/img/structure/B1625709.png)